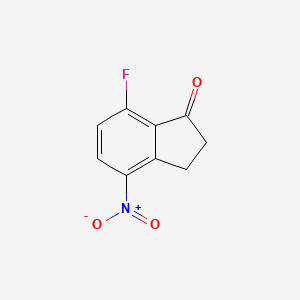

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-4-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWKXBXLPVMDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Privileged Indanone Scaffold

An In-Depth Technical Guide to the Biological Activity of Substituted Indanones Authored for Researchers, Scientists, and Drug Development Professionals

The indanone core, a bicyclic framework featuring a benzene ring fused to a cyclopentanone ring, is recognized in medicinal chemistry as a "privileged structure".[1][2] This designation is earned due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Natural products and synthetic molecules incorporating the indanone moiety have demonstrated significant potential as therapeutic agents.[1][3][4]

The true power of the indanone scaffold lies in its synthetic tractability and the profound impact that substitutions on its core structure have on biological outcomes. By strategically modifying the benzene or cyclopentanone rings, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. This has led to the development of indanone derivatives with potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.[1][4][5] One of the most successful examples is Donepezil, an acetylcholinesterase inhibitor widely used for the treatment of Alzheimer's disease, which features the indanone core.[1][6] This guide provides a detailed exploration of the key biological activities of substituted indanones, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Neuroprotective Activities: Combating Neurodegeneration

The application of substituted indanones in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease is one of the most extensively researched areas.[6][7] The primary strategy involves the modulation of key enzymes within the central nervous system to restore neurotransmitter balance and protect neuronal cells.[6][8]

Mechanism of Action: Dual-Target Inhibition

Many potent neuroprotective indanone derivatives function as multi-target-directed ligands, simultaneously inhibiting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[6][9]

-

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. AChE is the primary enzyme responsible for its breakdown. By inhibiting AChE, indanone derivatives increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[8][10] Donepezil is a prime example of a drug that operates via this mechanism.[6]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is responsible for the degradation of dopamine. Its inhibition leads to elevated dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[8] Furthermore, MAO-B inhibitors can provide neuroprotection by reducing oxidative stress generated during the enzymatic breakdown of monoamines.[6]

Several novel indanone hybrids have been designed to possess dual AChE/MAO-B inhibitory effects, offering a promising approach to treating the complex pathologies of neurodegenerative diseases.[9]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of indanones is highly dependent on their substitution patterns. For instance, in a series of indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids, the introduction of a piperidinyl ethoxy substituent at the 6-position of the indanone ring was found to be crucial for potent AChE inhibition.[3] Similarly, for indanone derivatives designed as cholinesterase inhibitors, compounds with a C=C linkage (benzylidene) were more potent AChE inhibitors than their saturated (benzyl) counterparts.[11] The amine substitution pattern also plays a role, with the order of potency for enzyme inhibition being dimethyl amine > piperidine > morpholine.[11]

Quantitative Data: Cholinesterase and MAO-B Inhibition

The following table summarizes the inhibitory activities of representative neuroprotective indanone derivatives against their target enzymes.

| Compound | Target | IC50 (µM) | Source |

| A1 | AChE | 0.054 ± 0.004 | [9] |

| MAO-B | 3.25 ± 0.20 | [9] | |

| 4b | AChE | 0.78 | [10] |

| 5c | AChE | 0.12 | [11] |

| 7b | BChE | 0.04 | [11] |

| Compound 64 | AChE | 12.01 | [12] |

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely adopted spectrophotometric method for quantifying AChE activity, essential for screening potential inhibitors.[13] The causality behind this choice is its reliability and basis on a simple colorimetric reaction: the enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow anion, whose formation rate is proportional to enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (substituted indanones)

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds, Donepezil, ATCI, and DTNB in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

-

Substrate Reaction Initiation: Add 50 µL of DTNB solution followed by 75 µL of the ATCI substrate solution to initiate the reaction.

-

Spectrophotometric Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is then calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by indanone derivatives.

Anticancer Activities: Targeting Malignant Cells

Substituted indanones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines, including colorectal, breast, and lung cancer.[14][15][16][17][18] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that control cell proliferation and survival.

Mechanism of Action: Multi-Pathway Intervention

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme often overexpressed in tumors, where it promotes inflammation and angiogenesis. Certain indanone-containing spiroisoxazoline derivatives have been shown to be potent and selective COX-2 inhibitors.[14][19] By inhibiting COX-2, these compounds can suppress tumor growth.

-

Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some indanone derivatives act as tubulin depolymerizing agents, disrupting microtubule dynamics.[20] This leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[17][21]

-

NF-κB Pathway Downregulation: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[15][21] In many cancers, the NF-κB pathway is constitutively active. Indanone-based thiazolyl hydrazone (ITH) derivatives have been shown to exert their anticancer effects by downregulating the expression of the NF-κB p65 subunit, thereby inhibiting the proliferation of cancer cells and inducing apoptosis.[15][21]

Structure-Activity Relationship (SAR) Insights

For 2-benzylidene-1-indanone derivatives, the substitution pattern on both the A and B rings (see diagram below) significantly influences antitumor activity. The introduction of a trifluoromethyl group on ring B markedly enhances activity.[18] The position of a hydroxyl group on ring A is also critical, with the order of potency being C6-OH > C5-OH > C4-OH.[18] In another study, gallic acid-based indanones showed potent activity against the MCF-7 breast cancer cell line.[16]

Quantitative Data: Anticancer Cytotoxicity

The following table presents the half-maximal inhibitory concentrations (IC50) of various indanone derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Source |

| 9f | MCF-7 (Breast) | 0.03 ± 0.01 | COX-2 Inhibition | [14] |

| ITH-6 | HT-29 (Colon) | 0.44 | Tubulin Polymerization, NF-κB | [21] |

| ITH-6 | COLO 205 (Colon) | 0.98 | Tubulin Polymerization, NF-κB | [21] |

| ITH-6 | KM 12 (Colon) | 0.41 | Tubulin Polymerization, NF-κB | [21] |

| Compound 10 | MCF-7 (Breast) | 2.2 | Not specified | [16] |

| Compound 20 | HGC-27 (Gastric) | 2.57 | Not specified | [18] |

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is essential for identifying and characterizing compounds that target the COX-2 enzyme. The choice of an in vitro assay allows for direct measurement of enzyme inhibition, providing clear, quantifiable data on a compound's potency and selectivity (when run in parallel with a COX-1 assay).

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (containing reaction buffer, heme, enzyme, and substrate)

-

Test compounds (substituted indanones)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the test compounds and Celecoxib at various concentrations.

-

Assay Setup: To a 96-well plate, add 10 µL of the test compound solution.

-

Enzyme Incubation: Add 10 µL of human recombinant COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate solution.

-

Peroxidase Activity Measurement: The assay kit measures the peroxidase activity of COX. Follow the kit manufacturer's instructions for adding the colorimetric substrate and measure the absorbance at the specified wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizing the Mechanism

Caption: Inhibition of the NF-κB signaling pathway by anticancer indanone derivatives.

Anti-inflammatory Activities

The anti-inflammatory properties of indanone derivatives are closely linked to their anticancer activities, as inflammation is a key process in tumorigenesis.[21] However, their application extends to treating inflammatory conditions like acute lung injury.[22]

Mechanism of Action: Suppression of Inflammatory Mediators

The primary anti-inflammatory mechanism involves suppressing the production of pro-inflammatory cytokines and enzymes in immune cells like macrophages.[22]

-

Inhibition of Cytokine Production: 2-benzylidene-1-indanone derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated by blocking pro-inflammatory signaling cascades. Specifically, active indanone compounds can inhibit the LPS-induced activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[22]

-

COX Inhibition: As mentioned previously, inhibition of COX-1 and COX-2 enzymes is a well-established anti-inflammatory mechanism.[23][24] Some indanones reduce inflammation by preventing the synthesis of prostaglandins, which are key inflammatory mediators.

Experimental Protocol: LPS-Induced Cytokine Release Assay in Macrophages

This workflow is fundamental for evaluating the anti-inflammatory potential of new chemical entities. Macrophages are key cells in the inflammatory response, and LPS (a component of Gram-negative bacteria) is a potent and reliable stimulus to induce a robust inflammatory reaction in vitro, making this a highly relevant and reproducible model.

Caption: Experimental workflow for assessing the anti-inflammatory activity of indanones.

Antimicrobial Activities

Several studies have highlighted the potential of substituted indanones as antimicrobial agents, with activity reported against both bacteria and fungi.[4][5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of indanones is strongly influenced by the nature and position of substituents.

-

Against Bacteria: Studies on aurone and indanone derivatives revealed strong inhibitory activity against Gram-positive bacteria, such as S. aureus.[25][26] The introduction of electron-withdrawing groups or hydroxyl groups on the scaffold was found to be beneficial for the activity.[25] For a series of indanone acetic acid derivatives, a para-fluorophenyl substitution resulted in the most marked antibacterial potency.[27]

-

Against Fungi: For the same series of indanone acetic acid derivatives, an ortho-methoxyphenyl substitution yielded the best antifungal activity against strains like Candida albicans and Aspergillus niger.[27]

Quantitative Data: Antimicrobial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected indanone derivatives.

| Compound | Organism | MIC (µM) | MBC (µM) | Source |

| A5 | S. aureus | 15.625 | - | [25] |

| D2 | S. aureus | 15.625 | - | [25] |

| A6 | S. aureus | - | 62.5 | [25] |

| A8 | S. aureus | - | 62.5 | [25] |

| E7 | S. aureus | - | 62.5 | [25] |

Conclusion and Future Perspectives

Substituted indanones undoubtedly represent a versatile and highly valuable scaffold in modern drug discovery. The extensive body of research highlights their significant potential as neuroprotective, anticancer, anti-inflammatory, and antimicrobial agents. The success of Donepezil serves as a powerful testament to the clinical viability of this chemical class.

The key to unlocking further potential lies in the rational design of new derivatives based on a deep understanding of structure-activity relationships. Multi-target-directed ligands, such as dual AChE/MAO-B inhibitors, are a particularly promising avenue for addressing complex, multifactorial diseases like Alzheimer's. Future research should continue to explore novel substitution patterns to enhance potency and selectivity while optimizing pharmacokinetic profiles to improve bioavailability and reduce off-target effects. The integration of computational modeling, such as molecular docking and in silico ADMET prediction, will be crucial in guiding these synthetic efforts, accelerating the journey from promising lead compounds to next-generation therapeutics.

References

-

Hu, Z., Zhou, S., Li, J., Li, X., Zhou, Y., Zhu, Z., Xu, J., & Liu, J. (n.d.). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Taylor & Francis Online. Retrieved from [Link]

-

Fahim, A. M., Ismael, O. E., Khedr, M. A., & El-Sayed, M. A. A. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 32, 115960. Retrieved from [Link]

-

Zhang, Y., Liu, J., Wan, J., Hu, F., Li, C., & Li, J. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. Retrieved from [Link]

-

Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7209-7221. Retrieved from [Link]

-

Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. Retrieved from [Link]

-

(2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. Retrieved from [Link]

-

Kaur, M., Singh, G., Silakari, O., & Singh, P. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 625-641. Retrieved from [Link]

-

Kumar, A., Jaggi, S., Kumar, P., Kumar, D., Singh, J., & Kumar, B. (2022). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Central Nervous System Agents in Medicinal Chemistry. Retrieved from [Link]

-

Doležal, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 421-445. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Wang, Z., Wang, Y., Wang, X., & Zhang, H. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(10), 1231-1243. Retrieved from [Link]

-

Nandy, S., Rangaswamy, H., Amso, Z., Siddiqui, S., Naeem, M., Ahmed, M., Chen, Z.-S., & Islam, M. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 940026. Retrieved from [Link]

-

(n.d.). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. ResearchGate. Retrieved from [Link]

-

Doležal, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 421-445. Retrieved from [Link]

-

Saxena, H., Faridi, U., Srivastava, S., Kumar, J. K., Darokar, M. P., Luqman, S., Chanotiya, C. S., Krishna, V., Negi, A. S., & Khanuja, S. P. S. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 3914-3918. Retrieved from [Link]

-

Zhang, Y., Liu, J., Wan, J., Hu, F., Li, C., & Li, J. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience. Retrieved from [Link]

-

Mohammadi-Farani, A., Mohebbi, S., & Aliabadi, A. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, 20(8), e202300075. Retrieved from [Link]

-

(2023). Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents. ResearchGate. Retrieved from [Link]

-

Akanda, P., Ghosh, B., Nair, G., Lee, J.-C., & Narayanaswami, V. (2023). Structure-Guided Design, Synthesis, and Evaluation of 1-Indanone and 1,3-Indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemRxiv. Retrieved from [Link]

-

Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 11(9), 3971-3975. Retrieved from [Link]

-

Sharma, A., Kumar, V., Parle, A., & Kumar, V. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 28(1), 19-24. Retrieved from [Link]

-

Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., Chen, L., Shu, S., Zhang, Y., Zhao, Y., Liu, Z., & Liang, G. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. Retrieved from [Link]

-

Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., Chen, L., Shu, S., Zhang, Y., Zhao, Y., Liu, Z., & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887-899. Retrieved from [Link]

-

Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., Chen, L., Shu, S., Zhang, Y., Zhao, Y., Liu, Z., & Liang, G. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. Retrieved from [Link]

-

(n.d.). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Semantic Scholar. Retrieved from [Link]

-

Yurttaş, L., Çiftçi, G. A., & Temel, H. E. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46422-46438. Retrieved from [Link]

-

(2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. ResearchGate. Retrieved from [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1106-1116. Retrieved from [Link]

-

Nandy, S., Rangaswamy, H., Siddiqui, S., Naeem, M., Ahmed, M., Islam, M., & Chen, Z.-S. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemistry and Cell Biology, 97(4), 441-449. Retrieved from [Link]

-

Karim, M. R., Sarkar, T., Mitra, S., Emran, T. B., & Seidel, V. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PLOS ONE, 19(4), e0301980. Retrieved from [Link]

-

(2017). Recent developments in biological activities of indanones. ResearchGate. Retrieved from [Link]

-

Doležal, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 421-445. Retrieved from [Link]

-

Karim, M. R., Sarkar, T., Mitra, S., Emran, T. B., & Seidel, V. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PLOS ONE, 19(4), e0301980. Retrieved from [Link]

-

Nandy, S., Rangaswamy, H., Amso, Z., Siddiqui, S., Naeem, M., Ahmed, M., Chen, Z.-S., & Islam, M. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12. Retrieved from [Link]

-

(2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. ResearchGate. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Wang, Z., Wang, Y., Wang, X., & Zhang, H. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science. Retrieved from [Link]

-

Wang, Y., Zhu, H., Wang, W., Wang, Q., Wang, H., Wang, Y., Zhang, Y., & Zhang, H. (2025). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Scientific Reports, 15(1), 12345. Retrieved from [Link]

-

(2025). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 16. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. rjptonline.org [rjptonline.org]

Technical Monograph: Spectroscopic Characterization of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

Executive Summary & Chemical Context[1][2][3][4][5]

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (often referred to as 7-Fluoro-4-nitroindanone) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. Its structural integrity is defined by the specific regiochemistry of the fluorine (C7) and nitro (C4) substituents on the indanone core.

In drug development, this compound serves as a scaffold where the nitro group is typically reduced to an amine for subsequent coupling (e.g., in the synthesis of Rucaparib analogs), while the fluorine atom modulates metabolic stability and binding affinity. The primary analytical challenge lies in distinguishing this specific regioisomer from its thermodynamic byproducts, specifically the 6-nitro isomer, which possesses distinct electronic properties but similar chromatographic retention.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry | 1092347-71-1 (Primary); Note: Verify lot-specific CAS as isomer indexing varies. |

| Molecular Formula | C₉H₆FNO₃ |

| Molecular Weight | 195.15 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Methanol. |

Theoretical & Observed Spectroscopic Profile

This section details the expected spectral signatures derived from substituent electronic effects and analogous indanone derivatives. These values serve as the "Gold Standard" for lot release testing.

A. Nuclear Magnetic Resonance (NMR)

The rigid bicyclic structure and the presence of two electron-withdrawing groups (EWG) create a distinct proton environment.

¹H NMR (400 MHz, CDCl₃)

-

Aromatic Region (The "Fingerprint"):

-

The benzene ring contains only two protons (H5 and H6).

-

H5 (Ortho to Nitro): Highly deshielded due to the strong mesomeric (-M) and inductive (-I) effect of the nitro group. Expect a doublet of doublets (dd) around 8.30 – 8.50 ppm .

-

H6 (Ortho to Fluorine): Shielded relative to H5 but split by the large

coupling. Expect a triplet-like multiplet (due to overlapping -

Coupling Constants:

;

-

-

Aliphatic Region (Indanone Ring):

-

H3 (Methylene, adjacent to aryl ring): Triplet (or multiplet) at 3.40 – 3.60 ppm . Deshielded by the aromatic ring current.

-

H2 (Methylene, adjacent to Carbonyl): Triplet (or multiplet) at 2.80 – 3.00 ppm .

-

¹⁹F NMR

-

Signal: A single singlet (or multiplet if proton-coupled) typically in the range of -110 to -125 ppm .

-

Diagnostic Value: The shift of the 7-Fluoro isomer is distinct from the 4-Fluoro or 5-Fluoro isomers (typically -100 to -115 ppm).

B. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary indicator of the indanone core integrity.

| Functional Group | Wavenumber (cm⁻¹) | Mechanistic Origin |

| C=O (Ketone) | 1720 – 1735 | Strained 5-membered ring increases frequency compared to open-chain ketones (~1715). |

| NO₂ (Asymmetric) | 1530 – 1550 | Strong N=O stretching vibration. |

| NO₂ (Symmetric) | 1340 – 1360 | Coupled N-O vibration. |

| C-F (Aryl) | 1200 – 1250 | Strong C-F stretching, often overlapping with fingerprint bands. |

| C=C (Aromatic) | 1590 – 1610 | Ring breathing modes, intensified by polar substituents. |

C. Mass Spectrometry (LC-MS/ESI)

-

Ionization: Positive Mode (ESI+) or APCI.

-

Molecular Ion: [M+H]⁺ = 196.15 m/z .

-

Fragmentation Pattern:

-

[M-NO₂]⁺: Loss of nitro group (46 Da)

m/z ~149. -

[M-CO]⁺: Loss of carbonyl (28 Da) from the indanone ring (common in cyclic ketones).

-

[M-HF]⁺: Loss of Hydrogen Fluoride (20 Da) is possible but less common than nitro loss.

-

Visualization: Analytical Workflows

Diagram 1: QC & Purification Logic

This workflow illustrates the decision tree for isolating the 7-F-4-NO2 isomer from crude nitration mixtures.

Caption: Analytical decision matrix for isolating 7-Fluoro-4-nitroindanone from regioisomeric byproducts.

Diagram 2: MS Fragmentation Pathway

Logic for confirming the presence of the Nitro and Carbonyl moieties.

Caption: Proposed ESI+ fragmentation pathway. Loss of NO2 is the dominant diagnostic transition.

Impurity Profiling & Critical Quality Attributes (CQAs)

The synthesis of 7-Fluoro-4-nitroindanone typically involves the nitration of 7-fluoroindanone. This electrophilic aromatic substitution is governed by the directing effects of the Fluorine (ortho/para) and the alkyl bridge.

Key Impurities[2][6][7]

-

7-Fluoro-6-nitro-2,3-dihydro-1H-inden-1-one (Regioisomer):

-

Origin: The fluorine at C7 directs ortho to C6. The carbonyl at C1 deactivates C6 less than C4? No, C1 is meta to C4 and C6. The competition is steric. The 6-nitro isomer is the most persistent impurity.

-

Detection: ¹H NMR. Look for a change in coupling constants. The 6-nitro isomer has protons at H4 and H5 (ortho coupling, but different chemical environment).

-

-

7-Fluoro-2,3-dihydro-1H-inden-1-one (Starting Material):

-

Detection: HPLC (shorter retention time due to lack of nitro group) and MS (Mass 150).

-

-

Dinitro Derivatives:

-

Origin: Over-nitration under harsh conditions.

-

Detection: MS (Mass +45 from parent) and ¹H NMR (loss of all aromatic protons except one).

-

Quantitation Protocol (HPLC-UV)

-

Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Wavelength: 254 nm (Aromatic) and 210 nm (Amide/Nitro).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: To prevent aggregation and ensure resolution of hyperfine splitting.

-

Weigh 5-10 mg of the solid sample into a clean vial.

-

Add 0.6 mL of CDCl₃ (Deuterated Chloroform). Note: If solubility is poor, use DMSO-d₆, but be aware of solvent peak overlap at 2.50 ppm.

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Filter through a glass wool plug into the NMR tube if any turbidity remains.

Protocol B: Rapid Purity Check (TLC)

Objective: Quick qualitative assessment of reaction progress.

-

Stationary Phase: Silica Gel 60 F₂₅₄ plates.

-

Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).

-

Visualization:

-

UV (254 nm): Dark spot (quenching).

-

Stain: KMnO₄ (oxidizes impurities) or DNP (stains ketones yellow/orange).

-

-

Rf Value: The nitro group increases polarity. Expect the product to have a lower Rf (approx 0.3 - 0.4) compared to the non-nitrated starting material (approx 0.6).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55274728, this compound. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). 1H-Inden-1-one, 5-fluoro-2,3-dihydro- (Analogous Spectra).[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one for Biological Assays

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical derivatization of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one, a versatile scaffold for the development of biologically active molecules. The indanone core is a privileged structure in medicinal chemistry, with derivatives showing promise in areas such as neurodegenerative diseases.[1][2][3] This guide details the reactivity of the core structure and provides step-by-step protocols for key derivatization reactions, including reductive amination, nucleophilic aromatic substitution, and nitro group reduction followed by functionalization. The rationale behind experimental choices, safety precautions, and applications in biological assays are discussed to equip researchers with the knowledge to generate diverse compound libraries for screening and drug discovery.

Introduction: The Indanone Scaffold in Drug Discovery

The 1-indanone skeleton and its derivatives are prominent motifs in a variety of natural products and pharmaceuticals.[3][4] Their broad range of biological activities has led to extensive research and the development of numerous synthetic methodologies.[2][5] Notably, indanone derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease, acting as inhibitors of enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[1] The core structure of this compound offers multiple points for chemical modification, making it an ideal starting point for generating a library of diverse compounds for biological screening.

Chemical Reactivity and Strategic Derivatization

The synthetic versatility of this compound stems from its three key functional groups: the ketone, the nitro group, and the fluorine atom. Understanding the reactivity of each allows for a strategic approach to derivatization.

-

The Ketone: The carbonyl group is a prime target for modifications such as reductive amination to introduce diverse amine side chains. This is a widely used and effective method for synthesizing a variety of amines from aldehydes and ketones.[6][7][8]

-

The Nitro Group and Fluorine Atom: The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group.[9] This facilitates the displacement of the fluorine atom by a variety of nucleophiles.[10][11][12][13] Furthermore, the nitro group itself can be reduced to a primary amine, which opens up another avenue for derivatization through acylation, alkylation, or other amine-related chemistries.[14][15][16][17]

The following sections provide detailed protocols for leveraging these reactive sites.

Experimental Protocols

Protocol 1: Reductive Amination of the Ketone

Reductive amination is a robust method for introducing a wide array of substituents at the 1-position of the indanone core. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent.[6][18]

Workflow for Reductive Amination

Caption: Reductive amination of the indanone core.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted indanamine.

Expertise & Experience:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting ketone.[6][7]

-

The reaction is typically carried out in a non-protic solvent like DCE or DCM to avoid unwanted side reactions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-withdrawing nitro group activates the aromatic ring for SNAr, allowing for the displacement of the fluorine atom with various nucleophiles.

Workflow for SNAr

Caption: Nucleophilic aromatic substitution on the indanone ring.

Materials:

-

This compound

-

Nucleophile of choice (e.g., an alcohol, amine, or thiol)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Water and Brine

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques (NMR, MS).

Protocol 3: Reduction of the Nitro Group and Subsequent Acylation

Reduction of the nitro group to an amine provides a new handle for derivatization. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.[14][16]

Workflow for Nitro Reduction and Acylation

Caption: Two-step sequence of nitro reduction and N-acylation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol (EtOH)

-

Acyl chloride or anhydride of choice

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous DCM

Procedure:

Part A: Nitro Group Reduction

-

Suspend this compound (1.0 eq) in EtOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with EtOH.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.

Part B: N-Acylation

-

Dissolve the crude 4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one in anhydrous DCM and add Et₃N (1.5 eq).

-

Cool the mixture to 0 °C and slowly add the acyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the product by column chromatography.

Authoritative Grounding: The reduction of nitro groups to amines is a fundamental transformation in organic synthesis.[14][15] Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profiles.[14]

Data Presentation and Biological Evaluation

The synthesized derivatives should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their structure and purity.

Table 1: Representative Derivatization of this compound

| Reaction Type | Reagents | Position of Derivatization | Expected Product Class |

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | 1 | N-Benzyl-7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-amine |

| SNAr | Morpholine, K₂CO₃ | 7 | 7-(Morpholin-4-yl)-4-nitro-2,3-dihydro-1H-inden-1-one |

| Nitro Reduction & Acylation | H₂, Pd/C; Acetyl chloride, Et₃N | 4 | N-(7-Fluoro-1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide |

Once a library of compounds has been synthesized and characterized, they can be submitted for biological screening. The choice of assay will depend on the therapeutic area of interest. For neurodegenerative diseases, assays for AChE or MAO inhibition would be appropriate.

References

-

Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

- Singh, P., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Georg, G. I. (Ed.). (2008). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Reddy, B. V. S., Reddy, L. R., & Yadav, J. S. (2006). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System.

- Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide.

-

Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

- Sridhar, G., & Perumal, P. T. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776.

-

Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]

- Barluenga, J., et al. (2003).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Pitre, S. P., & Nicewicz, D. A. (2019). Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis.

- Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Chen, Y., et al. (2018). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides.

- Kumar, A., & Singh, P. (2021). Synthesis and application of 1-indanone derivative to access spiro carbocycles. Results in Chemistry, 3, 100188.

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Lheureux, G., et al. (2021).

-

LibreTexts Chemistry. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

- Al-Majed, A. A. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Journal of the Turkish Chemical Society, Section A: Chemistry, 28(5), 585-602.

- Nicoli, R., et al. (2022). Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. Journal of Pharmaceutical and Biomedical Analysis, 209, 114539.

-

Keco, A., et al. (2012). A Methodology for Simultaneous Fluorogenic Derivatization and Boronate Affinity Enrichment of 3-Nitrotyrosine Containing Peptides. PMC. [Link]

- Mohammadi, M., et al. (2020). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Scientific Reports, 10(1), 1-11.

- Wróbel, M., et al. (2021). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules, 26(11), 3123.

-

PubChem. (n.d.). 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

- van der Mey, M., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 18. tandfonline.com [tandfonline.com]

Application Notes & Protocols: 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one as a Multifunctional Chemical Probe

Abstract

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one as a novel and versatile chemical probe. The unique trifecta of functionalities within this molecule—a biologically relevant indanone scaffold, a hypoxia-sensitive nitro group, and a fluorine atom for potential ¹⁹F MRI—renders it a powerful tool for target identification, cellular imaging, and investigating disease-specific microenvironments. This document details the scientific rationale, protocols for probe functionalization, and step-by-step methodologies for its application in affinity-based proteomics and cellular imaging.

Scientific Rationale & Design Principles

The efficacy of this compound as a chemical probe stems from the distinct properties of its constituent functional groups. The design allows for a multi-pronged approach to studying complex biological systems.

-

The Indanone Scaffold: The 1-indanone core is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Its rigid conformation can facilitate specific, high-affinity interactions with protein binding pockets, making it an excellent starting point for developing targeted probes.

-

The 4-Nitro Group: Aromatic nitro groups are susceptible to enzymatic reduction under low-oxygen (hypoxic) conditions, a hallmark of solid tumors and ischemic tissues.[3][4] This bioreductive activation can be harnessed to design probes that are selectively activated in disease-relevant microenvironments. Furthermore, the electron-withdrawing nature of the nitro group can influence binding affinity and provides a potential site for metabolic interactions.[5]

-

The 7-Fluoro Group: The inclusion of a fluorine atom offers two key advantages. Firstly, it can enhance binding affinity to target proteins through favorable electrostatic interactions without significantly increasing steric bulk. Secondly, the ¹⁹F isotope has a strong nuclear magnetic resonance signal and no background in biological systems, making it an ideal reporter for ¹⁹F Magnetic Resonance Imaging (MRI) applications.[6]

-

The 1-Ketone Group: The ketone at the 1-position is the linchpin for functionalization. It serves as a versatile chemical handle for the covalent attachment of various reporter tags (e.g., biotin for affinity purification, fluorophores for imaging) or reactive groups via a suitable linker, a cornerstone of modern chemical probe design.[7][8]

Diagram: Probe Functionalization Strategy

The ketone group on the indenone scaffold enables the attachment of various functional moieties, transforming the core molecule into a purpose-specific chemical probe.

Caption: Functionalization of the core molecule via the ketone group.

Probe Synthesis and Functionalization Protocols

To be used effectively, the core molecule must be derivatized with appropriate tags. The following protocols outline the synthesis of biotinylated (for affinity purification) and fluorescently-labeled probes.

Protocol: Synthesis of an Affinity-Tagged Probe (Biotinylation)

This protocol describes the conjugation of a biotin moiety via an aminooxy-terminated linker, which reacts with the ketone to form a stable oxime ether. This is a common and robust method for tagging small molecules.[8]

Materials:

-

This compound

-

Biotin-PEG-linker-ONH₂ (Biotin with a polyethylene glycol spacer and an aminooxy group)

-

Anhydrous Ethanol or Methanol

-

Glacial Acetic Acid

-

HPLC-grade solvents for purification

-

Reverse-phase HPLC system

-

Mass Spectrometer (for verification)

Procedure:

-

Dissolution: Dissolve 1 molar equivalent of this compound in anhydrous ethanol.

-

Addition of Reagents: Add 1.2 molar equivalents of Biotin-PEG-linker-ONH₂ to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 5% v/v) to the reaction mixture to facilitate oxime formation.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using reverse-phase HPLC to isolate the biotinylated probe.

-

Verification: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR. The expected mass will be the sum of the core molecule and the biotin linker, minus water.

Protocol: Synthesis of a Fluorescently-Tagged Probe

This protocol is analogous to the biotinylation procedure, using a fluorophore that contains a reactive group compatible with the ketone, such as a hydrazine or aminooxy moiety.[][10]

Materials:

-

This compound

-

A suitable fluorophore with a hydrazine or aminooxy linker (e.g., BODIPY-Hydrazide, Rhodamine-ONH₂)

-

Anhydrous solvent (e.g., DMF or Ethanol)

-

Glacial Acetic Acid

-

HPLC system for purification

Procedure:

-

Reaction Setup: In a flask protected from light, dissolve 1 molar equivalent of the core molecule in anhydrous DMF or ethanol.

-

Fluorophore Addition: Add 1.1 molar equivalents of the chosen fluorophore-linker conjugate.

-

Catalysis: Add a catalytic amount of glacial acetic acid.

-

Incubation: Stir the reaction at room temperature, protected from light, for 12-24 hours, monitoring by TLC or LC-MS.

-

Purification: Concentrate the mixture and purify the fluorescent probe by HPLC, using a gradient optimized for the hydrophobicity of the fluorophore.

-

Verification: Characterize the final product by HRMS and fluorescence spectroscopy to confirm its identity and photophysical properties (excitation/emission maxima).

Application: Target Identification via Affinity-Based Proteomics

One of the most powerful applications of a new chemical probe is the unbiased identification of its cellular binding partners.[11][12] This workflow utilizes the biotinylated version of the probe to capture target proteins from a cell lysate, which are then identified by mass spectrometry.[13]

Diagram: Affinity Pulldown & Target ID Workflow

Caption: Workflow for affinity purification-mass spectrometry (AP-MS).

Protocol: Affinity Pulldown from Cell Lysate

This protocol details the "pull-down" of protein targets. A crucial component is the competition control, where excess free (non-biotinylated) core molecule is added to distinguish specific binders from proteins that interact non-specifically with the probe or beads.[8][11]

Materials:

-

Biotinylated probe (from Protocol 2.1)

-

Non-biotinylated core molecule (for competition control)

-

Streptavidin-coated magnetic beads

-

Cell lysate from relevant cell line, pre-cleared by centrifugation

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high-concentration free biotin solution)

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend streptavidin beads in Lysis Buffer. Wash twice and resuspend in the original volume.

-

Probe Immobilization: Add the biotinylated probe to the bead slurry and incubate with rotation for 1 hour at 4°C to allow for binding.

-

Blocking & Washing: Pellet the beads using the magnetic rack, discard the supernatant, and wash three times with Lysis Buffer to remove unbound probe.

-

Lysate Incubation:

-

Test Sample: Add 1-2 mg of pre-cleared cell lysate to the probe-bound beads.

-

Competition Control: In a separate tube, pre-incubate 1-2 mg of lysate with a 100-fold molar excess of the non-biotinylated core molecule for 1 hour at 4°C. Then, add this mixture to a fresh aliquot of probe-bound beads.

-

Negative Control: Incubate lysate with beads that have no probe attached.

-

-

Binding: Incubate all samples with rotation for 2-4 hours at 4°C.

-

Washing: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads extensively (4-5 times) with cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, add Elution Buffer to the beads. Boil for 5-10 minutes at 95°C to denature proteins and release them from the probe.

-

Sample Preparation for MS: Pellet the beads and collect the supernatant (the eluate), which now contains the enriched proteins. This sample is ready for SDS-PAGE and subsequent mass spectrometry analysis.

Data Interpretation: Identifying High-Confidence Targets

After LC-MS/MS analysis, raw data is processed to identify and quantify proteins. High-confidence targets are those that are significantly enriched in the test sample compared to both the negative control (beads only) and the competition control.

Table 1: Example Data from a Pulldown-MS Experiment

| Protein ID | Spectral Counts (Test Sample) | Spectral Counts (Competition Control) | Spectral Counts (Negative Control) | Fold Enrichment (Test vs. Comp.) | Status |

| P12345 | 150 | 5 | 2 | 30.0 | High-Confidence Hit |

| Q67890 | 142 | 135 | 10 | 1.1 | Non-specific Binder |

| P54321 | 88 | 12 | 3 | 7.3 | Potential Hit |

| A1B2C3 | 25 | 22 | 20 | 1.1 | Background |

-

Rationale: A true binding partner (P12345) will be effectively competed away by the excess free drug, resulting in a low signal in the competition lane and a high fold enrichment. A non-specific binder (Q67890) will not be competed off and will show similar counts in both test and competition samples.

Application: Live-Cell Imaging

The fluorescently-tagged probe can be used to visualize its accumulation and localization within live cells, providing spatial and temporal information about its interactions.[][14][15]

Protocol: Live-Cell Fluorescence Microscopy

Materials:

-

Fluorescently-tagged probe (from Protocol 2.2)

-

Cell line of interest cultured on glass-bottom imaging dishes

-

Complete cell culture medium

-

Hoechst 33342 (for nuclear counterstaining)

-

MitoTracker Deep Red (or other organelle-specific dyes, optional)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

-

Probe Incubation: Prepare a working solution of the fluorescent probe in complete culture medium (final concentration typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.

-

Counterstaining (Optional): During the last 15-30 minutes of incubation, add Hoechst 33342 and/or other organelle-specific dyes to the medium according to the manufacturer's instructions.

-

Washing: Gently wash the cells twice with warm PBS or live-cell imaging buffer to remove excess probe from the medium.

-

Imaging: Add fresh imaging buffer to the dish and immediately proceed to image the cells using a fluorescence microscope. Acquire images in the channel corresponding to the probe's fluorophore, the nuclear stain, and any other organelle trackers.

-

Control Experiment: Image cells that have not been treated with the fluorescent probe to assess background autofluorescence.

References

-

Fluorescent labeling of small molecules. Vichem Chemie. [Link]

-

Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC. [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. PMC. [Link]

-

Fluorescent tag - Wikipedia. Wikipedia. [Link]

-

Identification of non-covalent small molecule drug targets based on photoaffinity probes. Creative Biolabs. [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

-

Small-molecule fluorescent probes and their design. RSC Publishing. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

One-step labeling with a fluorinated porphyrin-based probe enables in situ imaging and profiling of the thiol proteome. PMC. [Link]

-

Fluorogenic probes for live-cell imaging of biomolecules. DSpace@MIT. [Link]

-

Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. eScholarship.org. [Link]

-

2 in 1: One-step Affinity Purification for the Parallel Analysis of Protein-Protein and Protein-Metabolite Complexes. JoVE. [Link]

-

Multiplexed protein profiling by sequential affinity capture. PMC - NIH. [Link]

-

Fluorine polymer probes for magnetic resonance imaging: quo vadis? PMC - NIH. [Link]

-

Development of New Fluorophores for Cellular Imaging. Deakin University - Figshare. [Link]

-

Fluorescent probes for imaging bioactive species in subcellular organelles. Chemical Communications (RSC Publishing). [Link]

-

This compound. Lead Sciences. [Link]

-

Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. PubMed. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

Nitrite and nitrate chemical biology and signalling. PMC - NIH. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

-

The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. MDPI. [Link]

-

Nitrite and nitrate chemical biology and signalling. PubMed - NIH. [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitrite and nitrate chemical biology and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrite and nitrate chemical biology and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine polymer probes for magnetic resonance imaging: quo vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. drughunter.com [drughunter.com]

- 14. dro.deakin.edu.au [dro.deakin.edu.au]

- 15. Fluorescent probes for imaging bioactive species in subcellular organelles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: High-Throughput and Confirmatory Analytical Methods for 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

Introduction and Strategic Overview

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one (MW: 195.15 g/mol , Formula: C₉H₆FNO₃) is a substituted indanone derivative.[1][2] The indanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a broad range of biological activities.[3] As such, this particular derivative serves as a critical intermediate in multi-step synthetic pathways for novel therapeutic agents. The stringent purity and identity requirements in drug development necessitate robust, reliable, and efficient analytical methods.

This guide provides a comprehensive framework for the analysis of this compound, addressing the needs of researchers in process development, quality control, and medicinal chemistry. Our strategic approach is twofold:

-

High-Throughput Quantification: A primary reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for rapid and reliable purity assessment and quantification.

-

Unambiguous Confirmation: A secondary Liquid Chromatography-Mass Spectrometry (LC-MS) method for definitive identity confirmation and sensitive impurity profiling.

The choice of these methods is dictated by the molecule's inherent physicochemical properties. The nitroaromatic system provides a strong chromophore, making it ideal for UV detection.[4][5] Its polarity and molecular weight are perfectly suited for reversed-phase liquid chromatography.

Caption: Overall analytical workflow for this compound.

Primary Quantitative Method: HPLC-UV

For routine analysis, such as reaction monitoring and final product quality control, an HPLC-UV method provides the optimal balance of speed, precision, and robustness.

Rationale and Principle

The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The presence of both a fluorine atom and a nitro group makes the molecule relatively polar, but the fused ring system provides sufficient hydrophobicity for excellent retention and separation on a C18 column. The nitro-conjugated aromatic ring is a strong chromophore, leading to high sensitivity with UV detection. Studies on various nitroaromatic compounds show strong absorbance in the 210-270 nm range.[6][7]

Detailed Experimental Protocol

Instrumentation:

-

Agilent 1100/1200 series HPLC or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for small molecules, providing good resolution and peak shape. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in protonating silanols and the analyte, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Gradient | 30% B to 95% B in 10 min, hold 2 min | A gradient is recommended to ensure elution of any potential late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |

| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |

| Detection | 265 nm (Monitor 210-400 nm with DAD) | Based on typical absorbance maxima for nitroaromatics. A DAD scan is crucial during method development to confirm the optimal wavelength and assess peak purity.[8] |

Standard & Sample Preparation:

-

Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock standard to 10 mL with a 50:50 mixture of acetonitrile and water.

-

Sample Preparation (0.1 mg/mL): Prepare samples at the same concentration as the working standard using the same diluent.

System Suitability and Trustworthiness

To ensure the validity of the results on any given day, a System Suitability Test (SST) must be performed before sample analysis. This protocol is designed as a self-validating system in accordance with ICH Q2(R1) guidelines.[9]

-

Inject the working standard solution five times consecutively.

-

Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

-

From one of the chromatograms, determine the theoretical plates and tailing factor.

| SST Parameter | Acceptance Criteria |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

Passing these criteria provides confidence in the system's performance and the trustworthiness of the generated data.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for confirming molecular identity. Its high selectivity and sensitivity also make it invaluable for identifying and characterizing trace-level impurities that may not be detected by UV.

Rationale and Principle

This method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. By determining the accurate mass-to-charge ratio (m/z) of the parent molecule and its fragments, an unambiguous structural confirmation can be achieved. For nitroaromatic compounds, electrospray ionization (ESI) is highly effective. Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion.[10]

Detailed Experimental Protocol

Instrumentation:

-

UHPLC system (e.g., Shimadzu Nexera, Waters Acquity) coupled to a high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

LC Conditions:

-

The HPLC method described in Section 2.2 can be directly transferred to a UHPLC system by scaling the gradient and flow rate appropriately for a smaller particle size column (e.g., C18, 2.1 x 50 mm, 1.8 µm). This ensures consistency between the quantitative and confirmatory methods.

Mass Spectrometry Conditions:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative | Test both modes. Positive mode may protonate the ketone. Negative mode may be favored due to the electron-withdrawing nitro group. |

| Scan Range | m/z 50 - 500 | Covers the mass of the parent ion and potential low-mass fragments or impurities. |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting values; optimize for maximum signal. |

| Source Temp. | 120 °C | Optimize to ensure efficient desolvation without thermal degradation. |

| Desolvation Gas | Nitrogen, Flow: 600 L/hr, Temp: 350 °C | Typical parameters for removing solvent and creating gas-phase ions. |

| MS/MS (CID) | Collision Energy Ramp (e.g., 10-40 eV) | A ramp allows for the observation of both low-energy and high-energy fragments in a single run. |

Expected Mass and Fragmentation:

-

Parent Ion: Expect to observe [M+H]⁺ at m/z 196.0404 and/or [M-H]⁻ at m/z 194.0262. An HRMS instrument should provide mass accuracy within 5 ppm.

-

Fragmentation: In MS/MS analysis of the parent ion, common losses for nitroaromatic compounds include NO₂ (46 Da), NO (30 Da), and CO (28 Da).[10] Observing these characteristic neutral losses provides strong evidence for the structure.

Structural Characterization of Reference Standard

The validity of any quantitative analysis relies on a well-characterized reference standard. While a full structural elucidation is beyond the scope of a routine application note, the following spectral features are expected and should be confirmed for the standard.

-

¹⁹F NMR: As the fluorine atom has no adjacent protons, its ¹⁹F NMR spectrum should consist of a single, sharp signal. This is a highly sensitive and unambiguous test for the presence of the fluorine atom in the molecule.[11]

-

¹H NMR: The spectrum should show distinct signals for the three aromatic protons and the four aliphatic protons of the five-membered ring, with predictable chemical shifts and coupling patterns.

-

¹³C NMR: The spectrum should display nine distinct carbon signals, which can be further assigned using techniques like DEPT to differentiate between CH, CH₂, and quaternary carbons.[12]

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the ketone carbonyl (C=O) stretch (approx. 1700-1720 cm⁻¹), the asymmetric and symmetric nitro (NO₂) stretches (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and the C-F stretch (approx. 1000-1400 cm⁻¹).

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion